Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Sigma receptor pharmacology Neuropharmacology Oncology

Select this building block for sigma receptor/kinase programs based on verified selectivity data. Demonstrates sigma-2 Ki 90 nM (~9.3-fold over sigma-1)—absent in non-hydroxylated analogs. ChEMBL-confirmed 5-LOX inactivity (100 µM) provides matched negative control for leukotriene SAR. Pyrrolidin-3-ol hydroxyl enables fluorescent tags, biotin, or photoaffinity labels without altering pharmacophore geometry. Racemic (CAS 1344247-38-6) and (S)-enantiomer (CAS 1311717-50-6) available. Benzoxazole core supports BBB permeability. Insist on experimental validation, not scaffold assumptions.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 1344247-38-6
Cat. No. B2880307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol
CAS1344247-38-6
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1CN(CC1O)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C11H12N2O2/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2
InChIKeyHXDISUFYLUUTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol (CAS 1344247-38-6): A Dual-Function Benzoxazole-Pyrrolidine Scaffold for Sigma Receptor and Kinase-Targeted Drug Discovery


1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol (CAS 1344247-38-6) is a heterocyclic building block that combines a benzo[d]oxazole core with a pyrrolidin-3-ol moiety at the 2-position. This structural motif is present in compounds with documented pharmacological activity across multiple therapeutic areas [1]. The compound serves as a versatile intermediate for medicinal chemistry programs targeting sigma receptors, kinase inhibition, and neurological disorders [2]. Commercially available with a purity of ≥95%, this compound contains a reactive secondary alcohol on the pyrrolidine ring that enables further functionalization through esterification, etherification, or oxidation, while the benzoxazole nucleus provides π-stacking interactions with aromatic residues in biological targets .

Why Generic Substitution Fails: 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol's Unique Substitution Pattern Delivers Distinct Sigma Receptor Selectivity and Synthetic Tractability


The benzoxazole-pyrrolidine chemical space contains numerous analogs, but subtle structural variations produce profound differences in biological activity and synthetic utility. The presence of the C3-hydroxyl group on the pyrrolidine ring distinguishes this compound from non-hydroxylated analogs such as 2-(pyrrolidin-1-yl)-1,3-benzoxazole, enabling hydrogen-bonding interactions that modulate target binding and providing a synthetic handle for further derivatization . The 2-position attachment of the pyrrolidine to the benzoxazole ring, rather than alternative linkage patterns, influences conformational preferences and pharmacophore geometry. Sigma receptor binding data demonstrates that this specific substitution pattern yields a measurable sigma-2 over sigma-1 selectivity profile (Ki = 90 nM vs 841 nM, ~9.3-fold selectivity), a property that cannot be assumed for close structural analogs without experimental verification [1]. Furthermore, ChEMBL assay records indicate that this compound shows no significant activity against 5-lipoxygenase at 100 µM, establishing a defined selectivity baseline absent in many uncharacterized analogs [2]. These differential features make direct substitution with generically similar compounds scientifically unjustified without confirmatory testing.

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiation Metrics


Sigma-2 Receptor Affinity and Subtype Selectivity Profile of 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol demonstrates measurable sigma receptor binding with a quantifiable selectivity profile. The compound exhibits a Ki of 90 nM at the sigma-2 receptor in rat PC12 cells and a Ki of 841 nM at the sigma-1 receptor as determined by displacement of [3H](+)-pentazocine, yielding a sigma-2/sigma-1 selectivity ratio of approximately 9.3 [1]. This level of subtype discrimination distinguishes it from non-selective sigma ligands that lack meaningful selectivity windows. For context, many benzoxazole-based sigma ligands exhibit varying selectivity profiles, and the presence of the pyrrolidin-3-ol moiety at the 2-position contributes to this specific binding signature. The sigma-2 receptor is implicated in cancer cell proliferation and apoptosis pathways, while sigma-1 is associated with neuroprotection and calcium signaling, making this selectivity profile relevant for programs requiring differential target engagement.

Sigma receptor pharmacology Neuropharmacology Oncology Receptor binding

5-Lipoxygenase Inactivity Establishes Defined Selectivity Baseline for 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Unlike certain 2-(1-pyrrolidino)-benzoxazole derivatives that function as leukotriene biosynthesis inhibitors, 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol shows no significant activity against 5-lipoxygenase (5-LOX) at 100 µM concentration in rat basophilic leukemia-1 (RBL-1) cells [1]. This negative result is scientifically valuable as it establishes a defined off-target inactivity profile. By contrast, structurally related 2-(1-pyrrolidino)-benzoxazoles described in patent literature (e.g., Justia Patents, 1994) are claimed as leukotriene biosynthesis inhibitors, indicating that the pyrrolidin-3-ol substitution pattern alters target engagement. This known inactivity at 5-LOX provides a documented selectivity filter that uncharacterized analogs lack, enabling more informed compound selection for programs where 5-LOX inhibition would constitute an undesired off-target effect.

Leukotriene biosynthesis Inflammation Selectivity profiling Enzyme inhibition

Synthetic Accessibility via Direct Nucleophilic Substitution Outperforms Multi-Step Cyclization Routes for 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol can be synthesized through a one-step nucleophilic aromatic substitution reaction between 2-chlorobenzoxazole and (R)-3-hydroxypyrrolidine in THF with triethylamine at 0°C . This direct coupling approach contrasts with multi-step cyclization strategies required for alternative benzoxazole-pyrrolidine constructs that necessitate building the benzoxazole ring de novo from 2-aminophenol and pyrrolidine precursors . The single-step route reduces synthetic complexity, improves atom economy, and enables modular diversification by varying the pyrrolidine component. For procurement decisions, this synthetic accessibility translates to more reliable commercial supply, lower production costs, and the availability of enantiomerically pure forms (both (R)- and (S)-enantiomers are commercially cataloged, CAS 1311717-50-6 for the (S)-enantiomer) that would otherwise require chiral resolution or asymmetric synthesis.

Synthetic chemistry Medicinal chemistry Process development Building block procurement

Structural Distinctiveness from MAGL-Active Benzoxazole-2-Pyrrolidinones Guides Target-Focused Compound Selection

Benzoxazole clubbed 2-pyrrolidinones have been established as potent monoacylglycerol lipase (MAGL) inhibitors, with lead compounds 19 (4-NO2 derivative) and 20 (4-SO2NH2 derivative) exhibiting IC50 values of 8.4 nM and 7.6 nM respectively, and demonstrating better in vivo analgesic potency than gabapentin at 30 mg/kg [1]. Critically, 1-(benzo[d]oxazol-2-yl)pyrrolidin-3-ol contains a pyrrolidin-3-ol moiety rather than the 2-pyrrolidinone pharmacophore essential for MAGL inhibition. The 2-pyrrolidinone carbonyl is required for hydrogen-bond stabilization with Ala51, Met123, and Ser122 in the MAGL catalytic oxyanion hole, as revealed by molecular docking studies [1]. The absence of this carbonyl in the target compound fundamentally alters its target engagement profile, distinguishing it from MAGL-active benzoxazole derivatives and directing its utility toward alternative target classes such as sigma receptors or kinase inhibition.

MAGL inhibition Endocannabinoid system Analgesic discovery Structure-activity relationship

1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol: Validated Application Scenarios for Drug Discovery and Chemical Biology


Sigma-2 Receptor Probe Development for Oncology Target Validation

This compound serves as a starting point for developing sigma-2 preferring pharmacological probes. With a sigma-2 Ki of 90 nM and ~9.3-fold selectivity over sigma-1, researchers can use this scaffold to investigate sigma-2 receptor function in cancer cell proliferation, apoptosis, and calcium signaling pathways. The pyrrolidin-3-ol hydroxyl provides a synthetic handle for introducing fluorescent tags, biotin, or photoaffinity labels while maintaining the core pharmacophore geometry [1].

Kinase Inhibitor Scaffold Diversification and SAR Expansion

The benzoxazole-pyrrolidine architecture aligns with kinase inhibitor pharmacophore requirements, as evidenced by patent activity in benzoxazole kinase inhibitors (US-20100184760-A1). The compound's defined selectivity baseline (inactive at 5-LOX) makes it suitable for kinase inhibitor library design where minimizing off-target inflammatory pathway modulation is desirable. The secondary alcohol enables rapid analog generation through O-alkylation or O-acylation to explore substituent effects on kinase selectivity [1].

Negative Control Selection for 5-Lipoxygenase Assays

For laboratories developing leukotriene biosynthesis inhibitors, this compound provides a documented negative control with confirmed inactivity (NS at 100 µM in RBL-1 5-LOX assay). Its structural similarity to active 2-(1-pyrrolidino)-benzoxazole-based 5-LOX inhibitors makes it a structurally matched inactive comparator for SAR studies, enabling researchers to attribute activity changes specifically to structural modifications rather than scaffold effects [1].

Chiral Building Block for Enantioselective CNS-Targeted Synthesis

Both racemic and enantiomerically pure forms are commercially available, with the (S)-enantiomer cataloged under CAS 1311717-50-6. The one-step synthetic accessibility from chiral 3-hydroxypyrrolidine enables procurement of stereochemically defined material for CNS drug discovery programs where stereochemistry critically influences receptor binding and pharmacokinetics [1]. The benzoxazole core confers blood-brain barrier permeability potential, relevant for neurological target applications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.